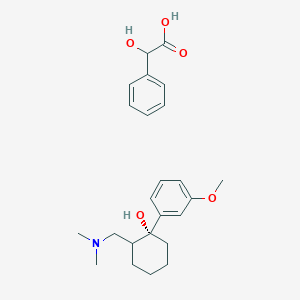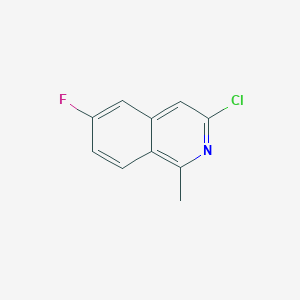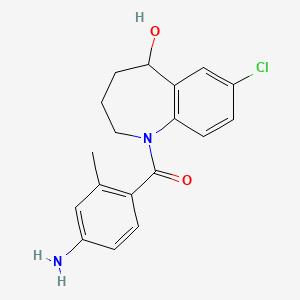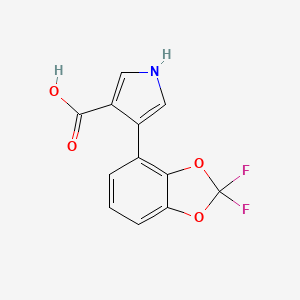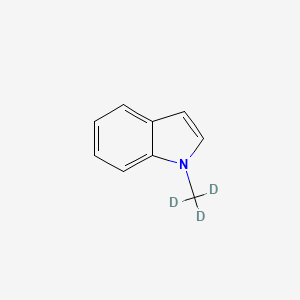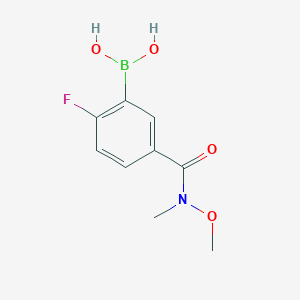
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Descripción general
Descripción
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a chemical compound with the molecular formula C8H9BFNO4 . It is a solid substance that is white to yellow in color .
Molecular Structure Analysis
The molecular weight of this compound is 212.97 g/mol . The InChI code for this compound is 1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a melting point range of 195°C to 196°C . The compound is stable under normal conditions but should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Boronic acids, including derivatives similar to 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, are critical in synthetic chemistry for creating complex molecules. They serve as intermediates in the synthesis of various compounds. For instance, boronic acid derivatives have been utilized in cross-coupling reactions to synthesize biaryl structures, a fundamental step in creating pharmaceuticals and agrochemicals (Qiu et al., 2009).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have contributed significantly to understanding the interactions between boronic acids and various quenchers. These studies are essential for developing new fluorescence-based sensors and diagnostic tools (Geethanjali et al., 2015).
Enzyme-Free Glucose Sensing
The development of enzyme-free glucose sensors is another critical application area. Boronic acid derivatives have been integrated into polymeric materials to create sensitive, durable, and cost-effective glucose sensors. These sensors operate under physiological conditions, making them ideal for monitoring glucose levels in diabetic patients (Bao et al., 2021).
Specific Recognition of Glucose
Research has shown that boronic acid derivatives can specifically recognize glucose, a property utilized in designing glucose-responsive materials. These materials have potential applications in smart drug delivery systems, where the release of insulin or other therapeutic agents can be controlled in response to the glucose levels in the body, offering a novel approach to diabetes management (Mu et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide is the carbon-carbon bond formation in organic compounds . This compound, being an organoboron reagent, is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide interacts with its targets through a process called transmetalation . In this process, the organoboron group of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide is transferred to a palladium catalyst . This results in the formation of a new carbon-carbon bond, which is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by N-Methoxy-N-methyl 3-borono-4-fluorobenzamide, affects the biochemical pathway of carbon-carbon bond formation . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . Its bioavailability would be largely dependent on the specific conditions of its use, including the presence of a suitable palladium catalyst and base .
Result of Action
The molecular effect of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide’s action is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide are influenced by several environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are generally mild and tolerant of various functional groups , suggesting that N-Methoxy-N-methyl 3-borono-4-fluorobenzamide could be effective in a wide range of chemical environments.
Propiedades
IUPAC Name |
[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALQZJYMDELNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660205 | |
| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-59-5 | |
| Record name | B-[2-Fluoro-5-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


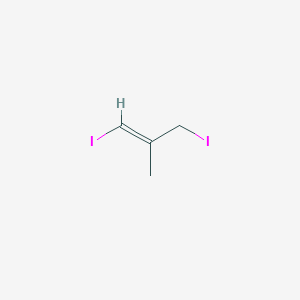
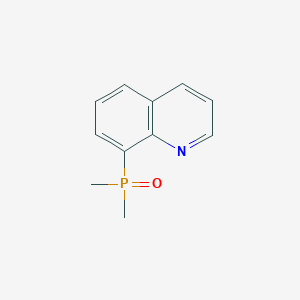

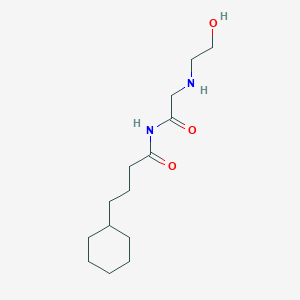
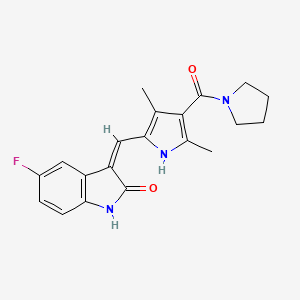
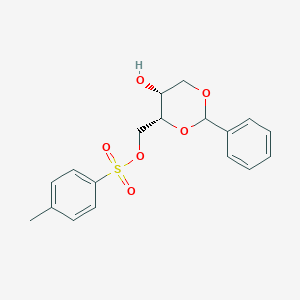
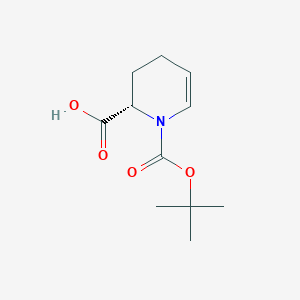
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
